
1-(3-Methylthiophen-2-yl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylthiophen-2-yl)pentan-1-amine is an organic compound with the molecular formula C10H17NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amine group attached to a pentane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylthiophen-2-yl)pentan-1-amine typically involves the alkylation of 3-methylthiophene with a suitable alkyl halide, followed by amination. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the alkylation process. The amination step can be carried out using ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(3-Methylthiophen-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
1-(3-Methylthiophen-2-yl)pentan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological processes involving sulfur-containing heterocycles.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methylthiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Thiophene: The parent compound of 1-(3-Methylthiophen-2-yl)pentan-1-amine, which lacks the alkyl and amine substituents.
3-Methylthiophene: A simpler derivative with only a methyl group attached to the thiophene ring.
Pentan-1-amine: An aliphatic amine without the thiophene ring.
Uniqueness: this compound is unique due to the presence of both the thiophene ring and the pentan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H17NS |
|---|---|
分子量 |
183.32 g/mol |
IUPAC名 |
1-(3-methylthiophen-2-yl)pentan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-3-4-5-9(11)10-8(2)6-7-12-10/h6-7,9H,3-5,11H2,1-2H3 |
InChIキー |
PPARHWUSNNVFDT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=C(C=CS1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
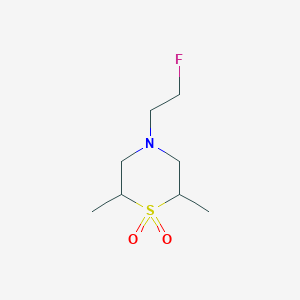
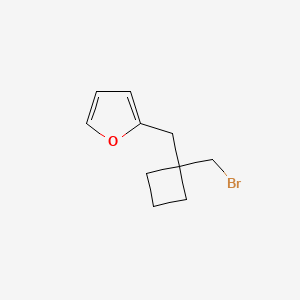


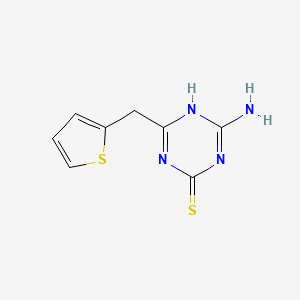

![Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13197579.png)
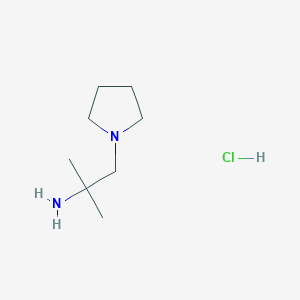
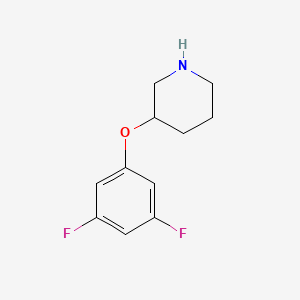
![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)
